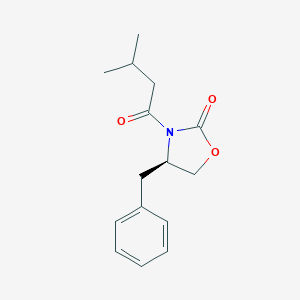

(R)-3-(3-Metilbutanoyl)-4-benciloxazolidin-2-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

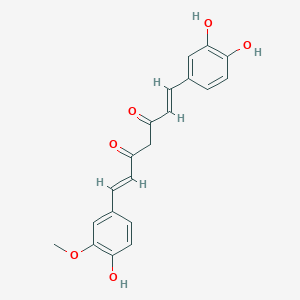

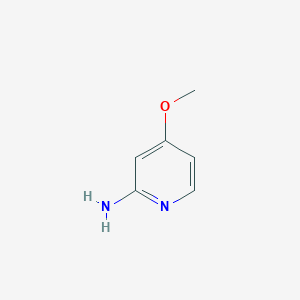

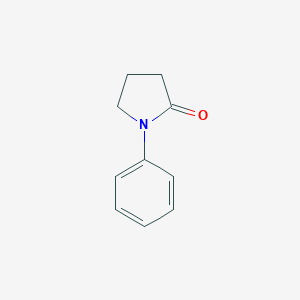

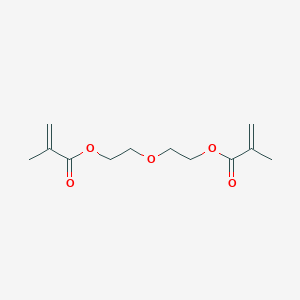

The compound “(R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one” is a chiral oxazolidinone derivative. Oxazolidinones are a class of compounds that have garnered interest due to their utility in organic synthesis, particularly in the synthesis of amino acids and peptides. They serve as intermediates in various chemical reactions and can be used to control stereochemistry in the synthesis of enantiomerically pure compounds .

Synthesis Analysis

The synthesis of related oxazolidinone derivatives often involves cyclization and rearrangement reactions. For instance, the synthesis of trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones starts from benzyl-N-Boc-(3R)-aminobutanoate, followed by cyclization and rearrangement catalyzed by Sn(OTf)2 . Similarly, azomethine ylides derived from α-amino acid esters can undergo 1,3-dipolar cycloadditions to yield polyfunctional prolines . The synthesis of (R)- and (S)-2,3-methanovaline from oxazolidinone derivatives also demonstrates the versatility of these compounds in organic synthesis .

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives is characterized by a five-membered ring containing nitrogen and oxygen atoms. This structure is crucial for the compound's reactivity and its ability to participate in various chemical reactions. The 1H NMR spectra of synthesized oligomers suggest ordered structures, indicating the potential for these molecules to fold in specific ways, which is important for their function as pseudoprolines .

Chemical Reactions Analysis

Oxazolidinone derivatives are involved in several chemical reactions. They can act as Michael acceptors in addition reactions with glycine derivatives, allowing for control of diastereoselectivity . They can also undergo fragmentation-recombination processes to generate other compounds, such as α,α-dialkyl α-amino acids and α,β-dialkyl α,β-diaminopropionic acids . Additionally, reactions with peroxy acids can lead to oxidative fission of double bonds and the formation of 4-oxo derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of “(R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one” are not detailed in the provided papers, oxazolidinone derivatives generally exhibit properties that make them useful intermediates in organic synthesis. Their chiral nature allows for the synthesis of enantiomerically pure compounds, and their reactivity can be manipulated through various functional groups attached to the oxazolidinone ring .

Aplicaciones Científicas De Investigación

Funcionalización C–H catalizada por rodio para 1H-indazoles

®-MBO: se ha empleado en reacciones de acoplamiento catalizadas por Rh(III). Específicamente, sirve como precursor para la síntesis de 1H-indazoles. Los investigadores han desarrollado una nueva estrategia acoplando fenilhidrazinas con 1-alquinilciclobutanoles, lo que lleva a la formación de diversos 1H-indazoles. Este proceso de anulación [4+1] se basa en la escisión de un triple enlace Csp–Csp en alquinilciclobutanol, proporcionando una ruta suave y eficiente para estos compuestos heterocíclicos .

Safety and Hazards

The compound has been classified with the GHS07 symbol, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Propiedades

IUPAC Name |

(4R)-4-benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-11(2)8-14(17)16-13(10-19-15(16)18)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGXEUXQJIKZMY-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464472 |

Source

|

| Record name | (4R)-4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145589-03-3 |

Source

|

| Record name | (4R)-4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)

![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)